molecular formula C22H20N4O4S B2868368 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 683794-82-3

2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B2868368
CAS No.: 683794-82-3
M. Wt: 436.49
InChI Key: QCKHDZXRWFOIEB-UHFFFAOYSA-N
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Description

The compound 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a tetrahydropyridine derivative featuring a cyano group at position 3, a 3-nitrophenyl substituent at position 4, and a sulfanyl-linked acetamide moiety attached to a 2-ethylphenyl group. The 2-ethylphenyl acetamide substituent contributes steric bulk, which may affect crystallinity or biological interactions. While direct synthetic or analytical data for this compound are absent in the provided evidence, its structural analogs (e.g., fluorophenyl, chlorophenyl, or methoxyphenyl derivatives) offer insights into its probable physicochemical and pharmacological properties .

Properties

IUPAC Name

2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-2-14-6-3-4-9-19(14)24-21(28)13-31-22-18(12-23)17(11-20(27)25-22)15-7-5-8-16(10-15)26(29)30/h3-10,17H,2,11,13H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKHDZXRWFOIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests various biological activities that could be explored for drug development. This article aims to summarize the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C22H20N4O4S
  • Molecular Weight : 424.49 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : Cc(cc1)c(C)cc1NC(CSC(NC(CC1c2cc(N+=O)ccc2)=O)=C1C#N)=O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways and cellular responses.
  • Cytotoxicity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research has shown that derivatives of tetrahydropyridine compounds can exhibit significant anticancer properties. For instance:

  • The compound demonstrated cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

Compounds similar in structure have been reported to possess antimicrobial properties:

Neuroprotective Effects

Given the structural similarities to compounds targeting neurodegenerative diseases:

  • The compound may exhibit protective effects against neuronal damage, warranting further investigation into its neuroprotective mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to or including the target compound:

StudyFindings
Study 1Identified significant antiproliferative activity against A549 lung carcinoma cells with IC50 values lower than traditional chemotherapeutics .
Study 2Explored the inhibition of ERK1/2 pathways in cancer cells, suggesting a mechanism through which the compound might exert its anticancer effects .
Study 3Investigated the interaction of similar compounds with cyclooxygenases (COX), indicating potential anti-inflammatory properties .

Comparison with Similar Compounds

Melting Points and Solubility

  • Analog with 4-Methylphenyl Hydrazinylidene (13a) : Melting point = 288°C; high crystallinity due to planar hydrazinylidene structure and sulfamoyl group .
  • Analog with 4-Methoxyphenyl Hydrazinylidene (13b) : Melting point = 274°C; methoxy group reduces packing efficiency vs. methyl .
  • 4-Fluorophenyl Derivative : Expected lower solubility in polar solvents compared to nitro derivatives due to reduced hydrogen bonding .

Spectral Characteristics

  • IR Spectra: Cyano (~2214 cm⁻¹) and carbonyl (~1664 cm⁻¹) stretches are consistent across analogs, confirming core structural integrity .
  • ¹H-NMR : Aromatic protons in 3-nitrophenyl derivatives would likely resonate downfield (δ 7.5–8.5 ppm) due to nitro’s electron-withdrawing effect, similar to fluorophenyl (δ 7.2–7.9 ppm) .

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